4-Bromo-1-fluoro-2-isopropoxybenzene

Descripción general

Descripción

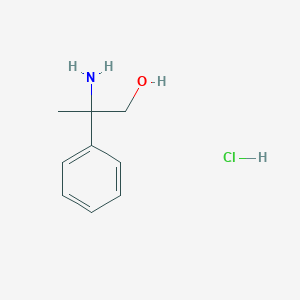

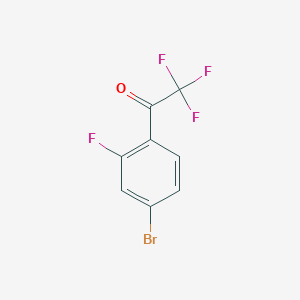

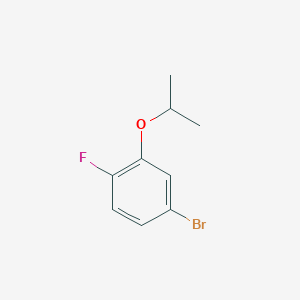

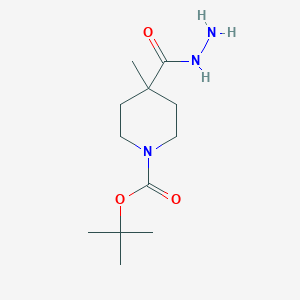

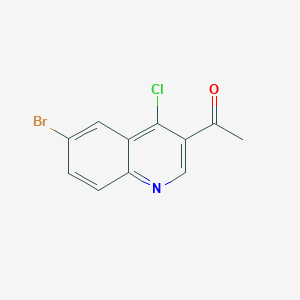

4-Bromo-1-fluoro-2-isopropoxybenzene, also known as 1-Bromo-2-fluoro-4-isopropoxybenzene, is a chemical compound with the molecular formula C9H10BrFO . It has a molecular weight of 233.08 g/mol . The compound is typically stored at temperatures between 2-8°C and is available in liquid form .

Molecular Structure Analysis

The InChI code for 4-Bromo-1-fluoro-2-isopropoxybenzene is 1S/C9H10BrFO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 . This indicates that the compound consists of a benzene ring with bromine, fluorine, and isopropoxy (propane-2-yloxy) substituents .Physical And Chemical Properties Analysis

4-Bromo-1-fluoro-2-isopropoxybenzene has a molecular weight of 233.08 g/mol . It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are both 231.98991 g/mol . The topological polar surface area is 9.2 Ų .Aplicaciones Científicas De Investigación

Organic Synthesis Intermediates

4-Bromo-1-fluoro-2-isopropoxybenzene: is commonly used as an intermediate in the synthesis of complex organic molecules. Its halogenated structure makes it a versatile building block for constructing aromatic compounds through various reactions such as Suzuki coupling and Heck reaction .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a precursor in the synthesis of potential therapeutic agents. Its incorporation into drug molecules can enhance binding affinity to biological targets due to the presence of bromine and fluorine atoms, which are often used in medicinal chemistry for their unique properties .

Material Science

The compound’s ability to undergo further functionalization makes it valuable in material science, particularly in the development of novel polymers and coatings. The isopropoxy group can be manipulated to alter the solubility and reactivity of materials for specific applications .

Analytical Chemistry

As a standard in analytical chemistry, 4-Bromo-1-fluoro-2-isopropoxybenzene can be used to calibrate instruments like Gas Chromatography-Mass Spectrometry (GC-MS), ensuring accurate measurement of similar compounds in complex mixtures .

Agrochemical Synthesis

This compound may also find applications in the synthesis of agrochemicals. The introduction of halogen atoms into agrochemical frameworks can result in enhanced activity against pests and improved stability of the active ingredients .

Fluorinated Compound Research

The fluorine atom present in the compound is of particular interest in the research of fluorinated compounds, which are known for their high stability and resistance to degradation. This makes them suitable for applications in harsh chemical environments .

Catalyst Development

In the field of catalysis, 4-Bromo-1-fluoro-2-isopropoxybenzene can be used to develop new catalysts or modify existing ones. The bromine atom can act as an anchoring point for catalysts on solid supports .

Environmental Studies

Lastly, the study of halogenated compounds like 4-Bromo-1-fluoro-2-isopropoxybenzene contributes to understanding the environmental impact of such chemicals. Research in this area can lead to the development of safer and more eco-friendly alternatives .

Safety and Hazards

4-Bromo-1-fluoro-2-isopropoxybenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with respiratory system toxicity . Safety precautions include wearing an approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection .

Relevant Papers Relevant papers related to 4-Bromo-1-fluoro-2-isopropoxybenzene can be found at Sigma-Aldrich .

Propiedades

IUPAC Name |

4-bromo-1-fluoro-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWMTCPHQYYNBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-fluoro-2-isopropoxybenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1376266.png)